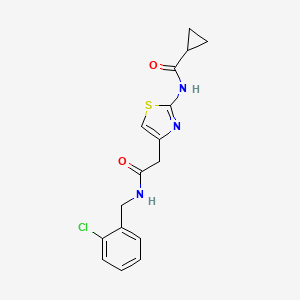

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Description

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a thiazole ring, a cyclopropane carboxamide group, and a chlorobenzyl moiety

Properties

IUPAC Name |

N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c17-13-4-2-1-3-11(13)8-18-14(21)7-12-9-23-16(19-12)20-15(22)10-5-6-10/h1-4,9-10H,5-8H2,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFOOJJMRRYXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved through the reaction of 2-aminothiazole with appropriate aldehydes or ketones.

Introduction of the chlorobenzyl group: This step involves the reaction of the thiazole intermediate with 2-chlorobenzyl chloride under basic conditions.

Formation of the cyclopropane carboxamide: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions

Chemical Reactions Analysis

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Scientific Research Applications

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.

Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately bacterial cell death. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can be compared with other thiazole-based compounds:

2-Aminothiazole: A simpler thiazole derivative with broad biological activities, including antimicrobial and anti-inflammatory properties.

Benzothiazole derivatives: These compounds are known for their anti-tubercular and anticancer activities, similar to the compound .

Thiazole-based carboxamides: These compounds share structural similarities and are studied for their potential therapeutic applications.

Biological Activity

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| Common Name | This compound |

| Molecular Formula | C₁₈H₁₈ClN₃O₂S |

| Molecular Weight | 365.9 g/mol |

| CAS Number | 923120-99-4 |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Incorporation of Chlorobenzyl Group : The thiazole intermediate reacts with 2-chlorobenzylamine to introduce the chlorobenzyl moiety.

- Cyclopropane Formation : The cyclopropane structure is formed through specific coupling reactions.

These synthetic routes are crucial for enhancing the biological activity of the compound by optimizing its molecular structure.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of specific cancer cell lines, including colorectal cancer cells, with IC50 values indicating significant potency (e.g., IC50 of 0.12 μM against HCT116 cells) . The mechanism involves inhibition of Wnt-dependent transcription pathways, which are crucial for cancer cell proliferation.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Its structural components allow it to interact effectively with microbial targets, making it a candidate for further development as an antibacterial agent. Research into its effectiveness against various bacterial strains is ongoing.

Case Studies

- Colorectal Cancer Treatment : In a study involving xenograft models, the compound significantly reduced tumor growth and expression levels of proliferation markers like Ki67, suggesting its potential as a therapeutic agent in colorectal cancer treatment .

- Antimicrobial Efficacy : Preliminary tests have shown that the compound exhibits broad-spectrum antimicrobial properties, making it suitable for further exploration in infectious disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.